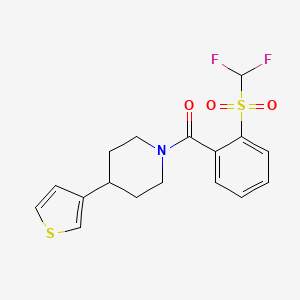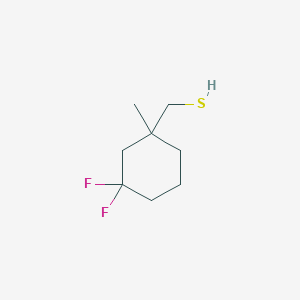
(3,3-Difluoro-1-methylcyclohexyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Difluoro-1-methylcyclohexyl)methanethiol is a chemical compound with the CAS Number: 2411271-31-1 . It has a molecular weight of 180.26 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14F2S/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 180.26 . The compound’s InChI code is 1S/C8H14F2S/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3 , which provides information about its molecular structure.作用机制
The mechanism of action of (3,3-Difluoro-1-methylcyclohexyl)methanethiol is not fully understood. However, it is believed to act as a nucleophile due to the presence of the thiol group. This makes it a useful reagent in various nucleophilic addition and substitution reactions. In medicinal chemistry, it has been found to inhibit the growth of cancer cells and bacteria, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In medicinal chemistry, it has been found to inhibit the growth of cancer cells and bacteria. In addition, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, the exact biochemical and physiological effects of this compound are still under investigation.
实验室实验的优点和局限性
The advantages of using (3,3-Difluoro-1-methylcyclohexyl)methanethiol in lab experiments include its high yield and purity, as well as its potential as a building block for the synthesis of new materials with unique properties. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.
未来方向
There are several future directions for the study of (3,3-Difluoro-1-methylcyclohexyl)methanethiol. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and to develop it as a drug candidate for the treatment of cancer and bacterial infections. In materials science, further studies are needed to explore its potential as a building block for the synthesis of new materials with unique properties. In organic chemistry, further studies are needed to explore its potential as a reagent for various reactions, including nucleophilic addition and substitution reactions.
合成方法
The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanethiol can be achieved using several methods. One of the most commonly used methods involves the reaction of 3,3-difluorocyclohexanone with methylmagnesium bromide followed by treatment with sulfur. Another method involves the reaction of 3,3-difluorocyclohexanone with methylmagnesium bromide followed by treatment with sulfur dichloride. Both methods result in the formation of this compound with high yield and purity.
科学研究应用
(3,3-Difluoro-1-methylcyclohexyl)methanethiol has been found to have potential applications in several fields of scientific research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections. In materials science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties. In organic chemistry, it has been studied for its potential as a reagent for various reactions, including nucleophilic addition and substitution reactions.
属性
IUPAC Name |
(3,3-difluoro-1-methylcyclohexyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2S/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRXRSRELDFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(F)F)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

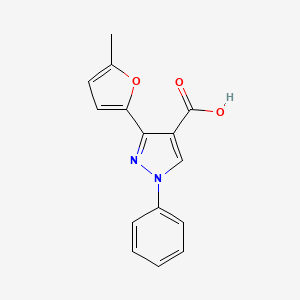
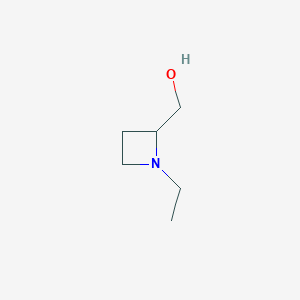
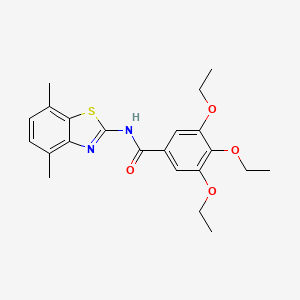
![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)
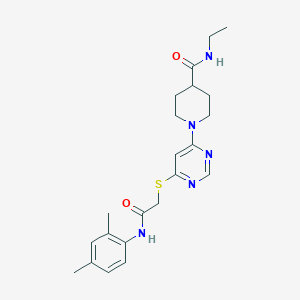
![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2950909.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2950910.png)
![2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2950912.png)

![1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2950914.png)
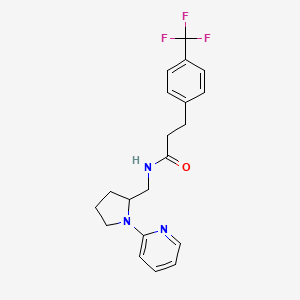
![1-tert-butyl 2-methyl (2S,4R)-4-[(7-bromoisoquinolin-1-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B2950919.png)
![Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2950921.png)
